molecular formula C18H17N7O3 B2669041 2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019097-34-7

2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2669041
CAS No.: 1019097-34-7
M. Wt: 379.38
InChI Key: BFBHYOQFZYUWIT-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a synthetic small molecule of significant interest in oncological research, particularly for targeting fibroblast growth factor receptor (FGFR) signaling pathways. The compound's core structure is based on a pyrazolo[3,4-d]pyrimidine scaffold, a well-known privileged structure in medicinal chemistry that serves as a bioisostere for purines, enabling potent inhibition of ATP-binding sites in various kinase targets. Research indicates this scaffold demonstrates notable activity against FGFRs, a family of receptor tyrosine kinases whose aberrant signaling is implicated in a range of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. The specific substitution pattern on this molecule is designed to optimize binding affinity and selectivity. Its primary research value lies in its utility as a potent and selective FGFR inhibitor , making it a critical tool compound for investigating the biological consequences of FGFR inhibition in cell-based and in vivo models. Scientists employ this compound to elucidate the complex roles of FGFR-driven signaling in processes such as cell proliferation, survival, migration, and angiogenesis. Furthermore, it serves as a valuable chemical probe for studying mechanisms of resistance to targeted therapies and for exploring potential combination treatment strategies in preclinical research. This reagent enables researchers to dissect the pharmacodynamics of FGFR inhibition and validate FGFRs as therapeutic targets in specific cancer contexts, contributing to the foundational knowledge required for future drug discovery efforts. Compounds of this class are frequently listed by specialty chemical suppliers for the research community.

Properties

IUPAC Name

2-methoxy-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-11-8-14(20-15(26)10-28-2)25(23-11)18-21-16-13(17(27)22-18)9-19-24(16)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBHYOQFZYUWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities.
  • Functional Groups : The presence of methoxy and acetamide groups enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Many pyrazolo[3,4-d]pyrimidines are noted for their ability to inhibit cancer cell growth. For example, studies have shown that derivatives can induce apoptosis in cancer cells through interactions with key molecular targets such as the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory properties, potentially by modulating pathways involved in inflammatory responses.
  • Antimicrobial Properties : Similar compounds have been explored for their ability to combat bacterial and viral infections.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, altering their activity and thereby influencing various biochemical pathways.
  • Cell Cycle Modulation : Evidence suggests that certain derivatives can cause cell cycle arrest, particularly in the G0/G1 phase, contributing to their antiproliferative effects .

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Compounds demonstrated significant antiproliferative effects against MCF-7 breast cancer cells.
Pyrimido[4,5-d]pyrimidines showed potential as cancer cell growth inhibitors and antioxidants.
Functional pyrazolo[1,5-a]pyrimidines were noted for their selective protein inhibition and anticancer properties.

Molecular Docking Studies

Molecular docking studies have revealed high binding affinities of certain derivatives to crucial targets involved in cancer progression. This suggests that structural modifications can enhance therapeutic efficacy while minimizing side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide may act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to the suppression of tumor growth, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The specific compound may demonstrate similar efficacy due to its structural characteristics .

Neuroprotective Properties

Emerging research suggests that compounds with similar structures have neuroprotective effects against neurodegenerative diseases. They may inhibit pathways involved in neuronal apoptosis and inflammation, thus offering potential therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Biological Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFocusFindings
CDK InhibitionDemonstrated significant inhibition of CDK activity, leading to reduced cancer cell proliferation.
Anti-inflammatoryReported reduction in inflammatory markers in vitro, suggesting potential for therapeutic use in inflammation-related conditions.
NeuroprotectionShowed protective effects on neuronal cells under stress conditions, indicating possible applications in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from simpler pyrazole derivatives. Variations in substituents can lead to derivatives with enhanced biological activity or selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents on the pyrimidinone and pyrazole rings. Below is a comparative analysis:

N-{3-Methyl-1-[1-(4-Methylphenyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl]-1H-Pyrazol-5-yl}-2-Phenoxyacetamide

  • Structural Differences: The methoxy group in the target compound is replaced with a phenoxy moiety, and the phenyl group at the pyrimidinone core is substituted with a 4-methylphenyl group .
  • The 4-methylphenyl substituent could increase steric hindrance, affecting binding interactions in enzymatic assays.

5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide

  • Structural Differences: This analog replaces the pyrimidinone ring with an isoxazole-carbothioamide system .
  • The nitro group on the phenyl ring could confer electron-withdrawing effects, modulating reactivity in nucleophilic environments.

Pharmacological and Physicochemical Comparisons

Property Target Compound Phenoxy Analog Isoxazole-Carbothioamide Analog
Molecular Weight ~452 g/mol (estimated) ~468 g/mol ~438 g/mol
Key Substituents Methoxyacetamide, phenyl Phenoxyacetamide, 4-methylphenyl Carbothioamide, 4-nitrophenyl
Bioactivity (Hypothesized) Likely kinase inhibition due to pyrazolo-pyrimidinone scaffold Enhanced lipophilicity may improve cell penetration Potential antimicrobial or anti-inflammatory activity
Synthetic Complexity High (due to fused heterocycles) Moderate (fewer steric constraints) Moderate (linear synthesis)

Research Findings and Limitations

  • Structural Insights: X-ray crystallography (via SHELX programs) confirms the planar geometry of the pyrimidinone ring in similar compounds, critical for π-π stacking in enzyme binding .
  • Bioactivity Gaps: While pyrazolo-pyrimidinones are well-studied in kinase inhibition (e.g., CDK inhibitors), specific data for the target compound remain unreported. The phenoxy analog’s bioactivity is also underexplored, though its methylphenyl group may reduce metabolic degradation compared to unsubstituted phenyl .
  • Lumping Strategies: Computational models often group such compounds by core scaffolds (e.g., pyrimidinones), but substituent-specific effects (e.g., methoxy vs. phenoxy) necessitate individualized profiling .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with cyclization of pyrazolo-pyrimidine precursors, followed by functionalization of the acetamide group. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution .
  • Catalysts : Bases like potassium carbonate or sodium hydride improve reaction efficiency .
  • Temperature control : Maintaining 60–80°C prevents intermediate decomposition .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and crystallographic methods validate the compound’s structure?

  • X-ray crystallography : Resolves 3D conformation and bond angles (e.g., pyrazolo-pyrimidine core geometry) .
  • NMR spectroscopy : Confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass spectrometry : Verifies molecular weight (e.g., [M+H]+ peak at m/z 462.2) .

Q. What functional groups are critical for its pharmacological activity?

  • Pyrazolo-pyrimidine core : Facilitates kinase inhibition via π-π stacking .
  • Methoxy group : Enhances solubility and target affinity .
  • Acetamide side chain : Stabilizes hydrogen bonding with catalytic lysine residues .

Q. What are common structural analogs and their biological activities?

Compound ClassKey ModificationsBiological ActivityReference
Pyrazolo[3,4-d]pyrimidinesSubstituted phenyl at C-1Anticancer (IC₅₀: 1.2–8.7 µM)
Thioacetamide derivativesSulfur substitution at C-6Antimicrobial (MIC: 4 µg/mL)
Trifluoromethylphenyl analogsCF₃ group at N-positionAnti-inflammatory (IL-6↓ 60%)

Advanced Research Questions

Q. How can reaction yields be optimized for sensitive intermediates?

  • Stepwise monitoring : Use TLC/HPLC to track intermediate stability .
  • Low-temperature quenching : Prevents side reactions in exothermic steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hrs) .

Q. How to address contradictions in biological activity data across analogs?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups reduce IC₅₀ by 3-fold) .
  • Assay standardization : Control variables like cell line passage number or serum concentration .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. What computational strategies predict binding modes with target enzymes?

  • Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., ΔG = −9.2 kcal/mol) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Models transition states for covalent inhibition .
  • MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .

Q. How to design SAR studies for substituent impact evaluation?

  • Systematic substitution : Replace methoxy with halogens, alkyl, or electron-withdrawing groups .
  • Biological assays : Test against kinase panels (e.g., EGFR, VEGFR2) and toxicity models (e.g., HEK293 cells) .
  • Free-energy perturbation (FEP) : Computes relative binding affinities of analogs .

Q. What methods validate target engagement in cellular assays?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD: 12 nM) .
  • Cellular thermal shift assay (CETSA) : Confirms target stabilization post-treatment .
  • siRNA knockdown : Correlates activity loss with target protein depletion .

Q. How to resolve discrepancies between computational and experimental binding data?

  • Mutational analysis : Test binding to enzyme mutants (e.g., K48A vs. wild-type) .
  • Alchemical free-energy calculations : Refine force field parameters using experimental KD values .
  • Ensemble docking : Accounts for protein flexibility missed in rigid docking .

Data Contradiction Analysis Framework

ScenarioResolution StrategyExample
Variable IC₅₀ in kinase assaysNormalize to ATP concentration1 mM ATP vs. 10 µM ATP
Conflicting solubility dataUse standardized buffers (PBS, pH 7.4)DMSO vs. aqueous solubility
Discrepant cytotoxicityValidate via orthogonal assays (MTT vs. Annexin V)

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